(E)-N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide
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Overview
Description
(E)-N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes pyrazole and thiophene rings
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its pharmacological properties. Its ability to interact with specific enzymes or receptors could make it a potential therapeutic agent for treating various diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as organic semiconductors or conductive polymers, due to the presence of the thiophene rings which are known for their electronic properties.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Amide Bond Formation: The final step involves the formation of the amide bond. This can be done by reacting the pyrazole-thiophene intermediate with an appropriate acyl chloride or anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), which may target the amide bond.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, facilitated by reagents like bromine or chlorinating agents.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Bromine (Br2), sulfuryl chloride (SO2Cl2)
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene rings.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated derivatives of the thiophene rings.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide
- (E)-N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-furanylprop-2-enamide
- (E)-N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-pyridylprop-2-enamide
Uniqueness
The uniqueness of this compound lies in its dual thiophene rings, which can enhance its electronic properties and potential interactions with biological targets. Compared to similar compounds with different heterocycles, this compound may exhibit distinct reactivity and binding characteristics.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
(E)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-19-12(10-14(18-19)15-5-3-9-22-15)11-17-16(20)7-6-13-4-2-8-21-13/h2-10H,11H2,1H3,(H,17,20)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCQTSLPNMTIIE-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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